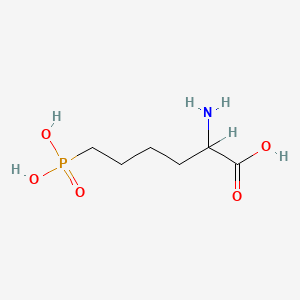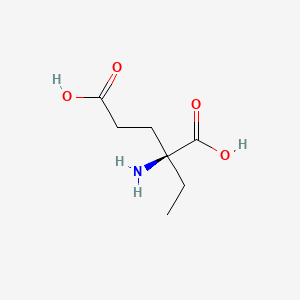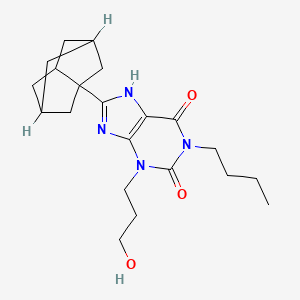
Dibromure de DHBP
Vue d'ensemble
Description
Le dibromure de DHBP, également connu sous le nom de 1,1′-diheptyl-4,4′-bipyridinium dibromure, est un composé chimique de formule moléculaire C24H38Br2N2 et d'une masse moléculaire de 514,38 g/mol . C'est un viologène heptylique qui peut être utilisé comme matériau électrochrome et est connu pour son rôle d'inhibiteur de la libération de calcium et de relaxant musculaire .
Applications De Recherche Scientifique
Le dibromure de DHBP a une large gamme d'applications en recherche scientifique :
Médecine : Étudié pour son potentiel comme relaxant musculaire et ses effets sur les canaux calciques.
Mécanisme d'action
Il inhibe la libération de calcium induite par des agents tels que la caféine et la polylysine, bloquant ainsi les contractions musculaires et l'absorption du calcium par le réticulum sarcoplasmique . Le mécanisme du composé implique la liaison au récepteur de la ryanodine et l'empêchement de la libération des ions calcium dans le cytosol .
Mécanisme D'action
Target of Action
The primary target of DHBP dibromide is the calcium release channel , also known as the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is vital for various cellular processes.
Mode of Action
DHBP dibromide acts as an inhibitor for calcium release . It blocks the calcium release from the sarcoplasmic reticulum by directly interacting with the ryanodine receptor . This interaction results in a decrease in intracellular calcium levels.
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability
Result of Action
As a result of its action, DHBP dibromide can act as a muscle relaxant . By inhibiting calcium release, it can prevent muscle contractions and induce muscle relaxation. This makes it potentially useful in the treatment of conditions characterized by excessive muscle contractions.
Action Environment
The action, efficacy, and stability of DHBP dibromide can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of moisture . Additionally, its inhibitory action on calcium release can be antagonized by the presence of caffeine
Analyse Biochimique
Biochemical Properties
DHBP dibromide is known to inhibit the calcium release induced by 2 mM caffeine and 2 μg/ml polylysine with an IC50 value of 5 μg/ml and 4 μg/ml respectively . This suggests that DHBP dibromide interacts with calcium channels in the cell, potentially influencing a variety of biochemical reactions that depend on calcium signaling .
Cellular Effects
The inhibition of calcium release by DHBP dibromide can have significant effects on various types of cells and cellular processes. Calcium is a crucial second messenger in many cellular signaling pathways, and its release can influence gene expression, cellular metabolism, and other aspects of cell function .
Molecular Mechanism
DHBP dibromide exerts its effects at the molecular level by inhibiting calcium release. By inhibiting this receptor, DHBP dibromide can prevent the release of calcium from intracellular stores, thereby influencing a variety of cellular processes .
Temporal Effects in Laboratory Settings
Given its role as a calcium release inhibitor, it is likely that its effects on cellular function would persist as long as the compound remains present and active in the cellular environment .
Dosage Effects in Animal Models
Given its role as a calcium release inhibitor, it is likely that its effects would be dose-dependent, with higher doses resulting in greater inhibition of calcium release .
Metabolic Pathways
Given its role as a calcium release inhibitor, it is likely that it interacts with enzymes and cofactors involved in calcium signaling pathways .
Transport and Distribution
Given its role as a calcium release inhibitor, it is likely that it is transported to areas of the cell where calcium release occurs .
Subcellular Localization
Given its role as a calcium release inhibitor, it is likely that it localizes to areas of the cell where calcium release occurs, such as the endoplasmic reticulum .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le dibromure de DHBP peut être synthétisé par réaction de la 4,4′-bipyridine avec le bromure d'heptyle sous reflux. La réaction implique généralement l'utilisation d'un solvant tel que l'acétonitrile et d'une base comme le carbonate de potassium pour faciliter la réaction .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound ne sont pas largement documentées. Le processus de synthèse implique généralement des réactions à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le dibromure de DHBP subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents états d'oxydation.
Réduction : Il peut être réduit à ses formes réduites correspondantes.
Substitution : Il peut subir des réactions de substitution où les ions bromure sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles comme l'azoture de sodium et le cyanure de potassium sont couramment utilisés.
Principaux produits formés
Oxydation : Formes oxydées du this compound.
Réduction : Formes réduites du this compound.
Substitution : Dérivés substitués du this compound.
Comparaison Avec Des Composés Similaires
Composés similaires
- Dichlorure de méthylviologène hydraté
- Dibromure d'éthylviologène
- Dichlorure de benzylviologène
- Bromure de 1-heptyl-4-(4-pyridyl)pyridinium
- Dibromure de 1,1′-dioctadécyl-4,4′-bipyridinium
Unicité
Le dibromure de DHBP est unique en raison de sa longueur de chaîne heptylique spécifique, qui confère des propriétés électrochromes distinctes et sa capacité à inhiber la libération de calcium. Cela le rend particulièrement précieux dans les applications nécessitant un contrôle précis de la signalisation du calcium et du comportement électrochrome .
Propriétés
Numéro CAS |
6159-05-3 |
|---|---|
Formule moléculaire |
C24H38BrN2+ |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C24H38N2.BrH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;/h13-16,19-22H,3-12,17-18H2,1-2H3;1H/q+2;/p-1 |
Clé InChI |
LRJNRMNPNGPKMG-UHFFFAOYSA-M |
SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-].[Br-] |
SMILES canonique |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-] |
Key on ui other cas no. |
6159-05-3 |
Description physique |
Yellow hygroscopic solid; [Aldrich MSDS] |
Pictogrammes |
Irritant |
Synonymes |
1,1'-diheptyl-4,4'-bipyridinium 1,1'-diheptyl-4,4'-bipyridinium dibromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)




![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride](/img/structure/B1663680.png)


![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B1663685.png)
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)


